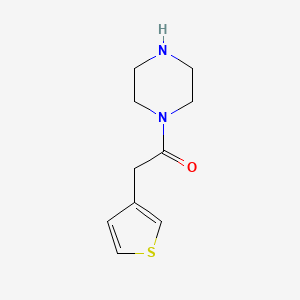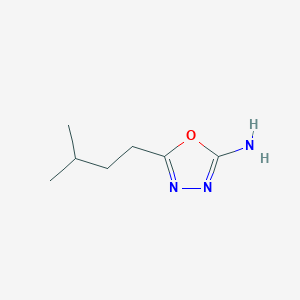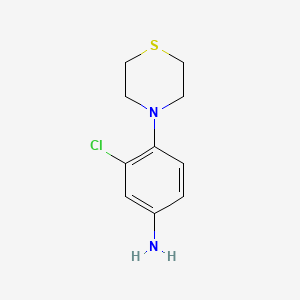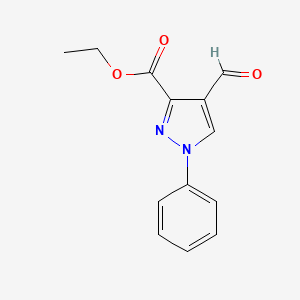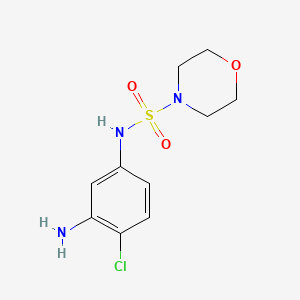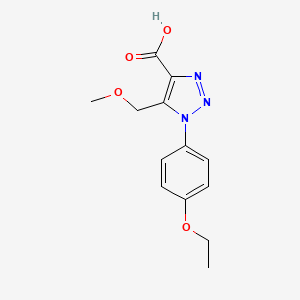![molecular formula C10H8ClN3O B1414927 4-[(2-Chloropyrimidin-4-yl)oxy]aniline CAS No. 853299-33-9](/img/structure/B1414927.png)
4-[(2-Chloropyrimidin-4-yl)oxy]aniline
Overview
Description
4-[(2-Chloropyrimidin-4-yl)oxy]aniline is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 4-[(2-Chloropyrimidin-4-yl)oxy]aniline is the Pregnane X receptor (PXR) . PXR is a nuclear receptor that regulates the expression of genes involved in the metabolism and transport of potentially harmful xenobiotics and endobiotics .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through a redox process . This interaction could lead to changes in the target protein’s function, potentially altering cellular processes .
Biochemical Pathways
Given its target, it is likely involved in the regulation of metabolic and transport pathways for various compounds .
Pharmacokinetics
A dose response was observed for glucose lowering, suggesting it may have bioavailability and efficacy at certain doses .
Result of Action
Given its target and potential anticancer activity, it may result in changes to cellular metabolism and transport processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of iron in the reaction environment was found to determine the selectivity and efficacy of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloropyrim
Properties
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZDHZFURASCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


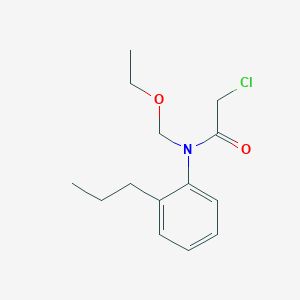

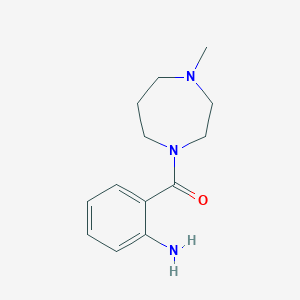
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
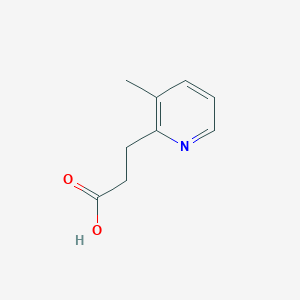
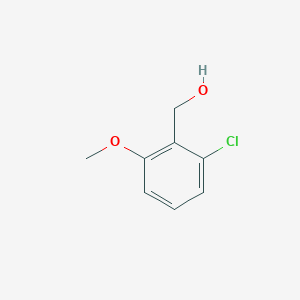
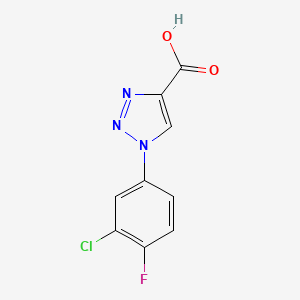
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)
